7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE is a complex organic molecule that combines several functional groups, including adamantane, isoquinoline, and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting with the preparation of the adamantane derivative, followed by the formation of the isoquinoline moiety, and finally the coupling with the chromenone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: A simpler coumarin derivative with similar structural features but lacking the adamantane and isoquinoline moieties.
7-Amino-4-methylcoumarin: Another coumarin derivative with an amino group, used in various biological assays.
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one: A hydroxylated coumarin derivative with potential biological activities
Uniqueness
The uniqueness of 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE lies in its complex structure, which combines multiple functional groups and moieties.
Properties
IUPAC Name |
7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO6/c1-19-8-31(35)40-28-13-24(4-5-25(19)28)39-18-27-26-14-30(38-3)29(37-2)12-23(26)6-7-34(27)32(36)33-15-20-9-21(16-33)11-22(10-20)17-33/h4-5,8,12-14,20-22,27H,6-7,9-11,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIVHHSGSXTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=O)C56CC7CC(C5)CC(C7)C6)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.